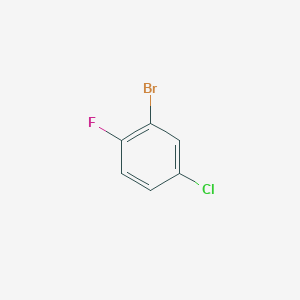

2-Bromo-4-chloro-1-fluorobenzene

描述

Overview of Fluorinated, Chlorinated, and Brominated Benzene (B151609) Derivatives in Contemporary Chemical Science

Fluorinated, chlorinated, and brominated benzene derivatives are pivotal in numerous areas of chemical research and industry. The inclusion of different halogen atoms on a benzene ring dramatically influences the molecule's reactivity, selectivity, and physical properties. For instance, fluorine substitution can enhance metabolic stability and binding affinity in pharmaceuticals, while chlorine and bromine atoms serve as versatile reactive sites for forming new chemical bonds. researchgate.net This multi-halogen substitution allows for a high degree of control over a molecule's electronic and steric properties, making these compounds invaluable building blocks in organic synthesis. acs.org

Polyhalogenated aromatic hydrocarbons are generally planar, non-polar organic compounds. wikipedia.org Their applications span from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials like polymers and resins with enhanced thermal stability and chemical resistance. chemimpex.com However, the very stability that makes them useful can also lead to their persistence in the environment, a characteristic of some polyhalogenated compounds. mdpi.com

The Unique Significance of 2-Bromo-4-chloro-1-fluorobenzene in Advanced Chemical Synthesis and Related Research

Among the vast array of polyhalogenated benzenes, this compound holds a unique position. Its distinct arrangement of bromine, chlorine, and fluorine atoms on the benzene ring provides a platform for highly selective chemical transformations. chemimpex.com The differential reactivity of the C-Br, C-Cl, and C-F bonds allows chemists to perform sequential reactions, introducing different functional groups at specific positions. This targeted reactivity is particularly crucial in the construction of complex molecular architectures required for pharmaceuticals and specialty chemicals. chemimpex.com

This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules. chemimpex.com It is frequently employed in cross-coupling reactions, such as Suzuki and Heck reactions, which are fundamental methods for creating carbon-carbon bonds in modern organic chemistry. chemimpex.com The presence of the fluorine atom can also impart desirable properties to the final products, such as increased biological activity or improved metabolic stability, which is of particular interest in drug discovery. chemimpex.comchemicalbook.com

Delineation of Research Areas and Objectives for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound would encompass several key research areas. A primary objective would be to fully elucidate its reactivity in various chemical transformations. This includes a detailed study of its participation in substitution, addition, and coupling reactions. guidechem.com Understanding the subtle interplay of the different halogen substituents is crucial for predicting and controlling reaction outcomes.

Further research should focus on its application in the synthesis of novel, biologically active compounds. chemimpex.com This involves its use as a starting material or intermediate in the development of new pharmaceuticals, particularly in areas like anti-cancer and anti-inflammatory drug discovery. chemimpex.comchemimpex.com Additionally, its role in the formulation of next-generation agrochemicals, such as pesticides and herbicides, warrants further exploration. chemimpex.com Another significant area of investigation is its application in material science for creating advanced polymers and coatings with enhanced durability and chemical resistance. chemimpex.comchemimpex.com

A thorough investigation would also include the detailed characterization of its physical and spectroscopic properties to provide a complete profile of this important chemical compound.

Physicochemical Properties of this compound

This compound is a pale yellow liquid at room temperature. guidechem.comthermofisher.com It is characterized by its low volatility and a density greater than water. guidechem.com This compound is insoluble in water but demonstrates solubility in common organic solvents. guidechem.com

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃BrClF sigmaaldrich.com |

| Molecular Weight | 209.44 g/mol sigmaaldrich.comnih.gov |

| Appearance | Colorless to light yellow or light orange clear liquid chemimpex.comthermofisher.com |

| Boiling Point | 180 °C (lit.) sigmaaldrich.com; 90 °C/30 mmHg chemimpex.com |

| Density | 1.719 g/mL at 25 °C (lit.) sigmaaldrich.com; 1.74 g/mL chemimpex.com |

| Refractive Index | n20/D 1.554 (lit.) sigmaaldrich.com; n20/D 1.55 chemimpex.com |

| CAS Number | 1996-30-1 sigmaaldrich.com |

Spectroscopic Data

While a comprehensive set of spectra is best obtained from dedicated chemical analysis, typical spectroscopic data for compounds like this compound would include ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure. For instance, the ¹H NMR spectrum of the isomeric compound 4-Bromo-2-chloro-1-fluorobenzene is available and provides an example of the type of data used for structural elucidation. chemicalbook.com

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes. One documented method involves the diazotization of 2-chloro-4-fluoroaniline, followed by a reaction with a brominating agent. google.comgoogle.com Another potential synthetic pathway starts from 1-bromo-5-chloro-2-fluoro-4-iodobenzene. chemicalbook.com

The reactivity of this compound is largely dictated by the presence of the three different halogen atoms on the benzene ring. guidechem.com This unique substitution pattern allows for selective participation in a variety of chemical reactions, including:

Substitution Reactions: The different halogens can be selectively replaced by other functional groups.

Addition Reactions: The aromatic ring can undergo addition reactions under specific conditions.

Coupling Reactions: The compound is a valuable substrate in cross-coupling reactions like the Suzuki and Heck reactions, which are instrumental in forming new carbon-carbon bonds. chemimpex.com

Applications in Research and Industry

The distinct chemical properties of this compound make it a valuable intermediate in several industrial and research applications.

Pharmaceutical Development: It is a key building block in the synthesis of various pharmaceuticals. Its utility has been noted in the development of anti-cancer and anti-inflammatory drugs, as well as antibiotics, contributing to more efficient drug discovery processes. chemimpex.comchemimpex.com

Agrochemicals: In the agrochemical sector, it is used in the formulation of effective pesticides and herbicides. chemimpex.comchemicalbook.com

Material Science: This compound finds application in the production of advanced materials, such as polymers and coatings, that require enhanced chemical resistance and durability for use in harsh environments. chemimpex.comchemimpex.com

Organic Synthesis: It is a versatile tool in organic synthesis, enabling the construction of complex molecules for a wide range of research applications. fishersci.pt

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-chloro-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF/c7-5-3-4(8)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFUYGSLQXVHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378319 | |

| Record name | 2-Bromo-4-chloro-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1996-30-1 | |

| Record name | 2-Bromo-4-chloro-1-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1996-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chloro-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-chloro-1-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Development for 2 Bromo 4 Chloro 1 Fluorobenzene

Exploration of Direct Halogenation Strategies on Aromatic Substrates

Direct halogenation presents a straightforward approach to introducing bromine, chlorine, and fluorine atoms onto an aromatic ring. However, achieving the desired regiochemistry in a polysubstituted benzene (B151609) ring like 2-bromo-4-chloro-1-fluorobenzene requires careful control of reagents and reaction conditions.

Regioselective Bromination and Chlorination Techniques

The introduction of bromine and chlorine onto a fluorinated aromatic substrate is a critical step. The regioselectivity of these electrophilic aromatic substitution reactions is governed by the directing effects of the existing substituents. For instance, in the synthesis of related halogenated compounds, the powerful activating and ortho-, para-directing effect of an amino group can be exploited to guide the position of incoming halogens. However, when dealing with a deactivating but ortho-, para-directing halogen like fluorine, the reaction conditions must be carefully optimized. nih.gov

Recent advancements have led to the development of highly regioselective halogenating agents. tcichemicals.com For example, N-acetoxy-N-bromo-4-nitrobenzamide has been identified as a potent brominating agent, capable of halogenating heteroaromatic compounds that are unreactive under conventional conditions. tcichemicals.com Similarly, 2-chloro-1,3-bis(methoxycarbonyl)guanidine is a highly active chlorinating agent. tcichemicals.com The regioselectivity in these reactions is often high, with the substitution occurring at the most electron-rich carbon, a position that can sometimes be predicted by NMR chemical shifts. tcichemicals.com

A common starting material for the synthesis of this compound could be 1-chloro-3-fluorobenzene. sigmaaldrich.comnist.govchemicalbook.com The fluorine atom directs incoming electrophiles to the ortho and para positions. Since the para position is blocked by chlorine, bromination would be directed to one of the ortho positions. The use of specific catalysts, such as Lewis acids (e.g., FeCl₃), can be employed to direct chlorination and bromination.

Introduction of Fluorine via Specific Reagents and Conditions

Introducing fluorine directly onto a pre-brominated and chlorinated benzene ring is challenging due to the high reactivity of fluorinating agents. More commonly, fluorine is introduced earlier in the synthetic sequence. One established method for introducing fluorine is through the use of diazonium salt intermediates, a process related to the Balz-Schiemann reaction. Direct fluorination can also be achieved under controlled conditions, though it is often a more aggressive reaction. byjus.com

Indirect Synthesis Pathways Utilizing Diazotization and Halogen Exchange Reactions

Indirect methods, particularly those involving diazotization of an aromatic amine followed by a substitution reaction, offer a versatile and widely used approach for the synthesis of haloaromatics. wikipedia.orgrsc.org

Sandmeyer-Type Reactions for Bromine and Chlorine Introduction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an aryl diazonium salt to an aryl halide using a copper(I) salt catalyst. wikipedia.orgnih.gov This reaction is a powerful tool for introducing bromine or chlorine onto an aromatic ring with high specificity. wikipedia.org The general process involves the diazotization of a primary aromatic amine, followed by treatment with the corresponding copper(I) halide (CuBr or CuCl). wikipedia.orggoogle.com

In the context of synthesizing this compound, a suitable precursor would be 2-chloro-4-fluoroaniline. google.comgoogle.com This amine is first converted to its diazonium salt at low temperatures (typically 0-5°C) using a diazotizing agent like sodium nitrite (B80452) in an acidic medium. google.comgoogle.combyjus.com The resulting diazonium salt is then reacted with a brominating agent, often in the presence of a copper catalyst, to yield the desired product. google.comchemicalbook.com The reaction conditions, including temperature and time, are crucial for achieving good yields. For instance, diazotization is often carried out between -5 to 5°C, while the subsequent bromination can occur at temperatures ranging from 20 to 80°C. google.com

A specific protocol for the synthesis of 1-bromo-4-chloro-2-fluorobenzene (B27433) from 4-chloro-2-fluoroaniline (B1294793) involves diazotization with sodium nitrite and hydrogen bromide at -10°C, followed by reaction with freshly prepared cuprous bromide. chemicalbook.com The reaction mixture is then heated to 55°C to complete the substitution. chemicalbook.com

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

| 2-chloro-4-fluoroaniline | 1. Sodium nitrite, Sulfuric acid 2. Brominating agent | Water | Diazotization: -5 to 0°C | Diazotization: 20 min | - |

| 4-chloro-2-fluoroaniline | 1. Sodium nitrite, Hydrogen bromide 2. Cuprous bromide | Water | Diazotization: -10°C Bromination: -10 to 55°C | Diazotization: 30 min Bromination: 20 min | - |

Balz-Schiemann-Type Reactions for Fluorine Incorporation

The Balz-Schiemann reaction is the most common method for introducing a fluorine atom onto an aromatic ring via a diazonium salt intermediate. byjus.comwikipedia.org The reaction involves the conversion of a primary aromatic amine to a diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields the corresponding aryl fluoride (B91410). byjus.comwikipedia.org This method is often preferred over direct fluorination due to its milder conditions and better control. byjus.com

While typically used for introducing fluorine, the principles of diazotization are central to the Sandmeyer reactions discussed above. Innovations in the Balz-Schiemann reaction include the use of alternative counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) which can lead to improved yields for certain substrates. wikipedia.org Greener approaches using ionic liquids as the reaction medium have also been developed, offering advantages such as simpler workup and recyclability of the solvent. researchgate.net

Investigation of Metal-Catalyzed Coupling Reactions in Synthetic Pathways

Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While not a direct method for the initial synthesis of this compound, these reactions are crucial for its subsequent functionalization.

For example, the Suzuki-Miyaura cross-coupling reaction, which typically uses a palladium catalyst, is a powerful method for forming new C-C bonds by coupling an organoboron compound with a halide. nih.govresearchgate.net In this context, the bromine atom of this compound would be the primary site for such a coupling reaction, allowing for the introduction of various aryl or alkyl groups. nih.gov

Another important metal-catalyzed reaction is the Buchwald-Hartwig amination, which forms a C-N bond between an aryl halide and an amine. organic-chemistry.orgbeilstein-journals.orgresearchgate.net This reaction, also typically palladium-catalyzed, would allow for the introduction of an amino group at the position of the bromine atom in this compound. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling for Aryl-Halide Functionalization

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds. This approach is particularly valuable for the functionalization of aryl halides like this compound. nih.gov The general principle involves the reaction of an aryl halide with an organometallic or amine nucleophile in the presence of a palladium catalyst, which facilitates the selective formation of a new bond at the position of the halide.

The reactivity of the carbon-halogen bond in these reactions typically follows the trend I > Br > Cl >> F. This inherent difference in reactivity allows for chemoselective functionalization of polyhalogenated substrates. In the case of this compound, the bromo-substituent is the most reactive site for typical palladium-catalyzed cross-coupling reactions, allowing for selective modification while leaving the chloro- and fluoro-substituents intact.

Several types of palladium-catalyzed cross-coupling reactions are applicable, including:

C-N Coupling (Buchwald-Hartwig Amination): This reaction forms a new carbon-nitrogen bond by coupling the aryl halide with a primary or secondary amine. Catalyst systems based on ligands such as BrettPhos and RuPhos have demonstrated wide scope and high efficiency for these transformations, often requiring only low catalyst loadings. nih.gov

C-C Coupling (e.g., Suzuki, Stille, Hiyama): These reactions form carbon-carbon bonds by coupling the aryl halide with organoboron, organotin, or organosilicon reagents, respectively. For instance, palladium catalysts are used to couple aryl bromides with alkylboronic acids. researchgate.net

Desulfinative Coupling: A more specialized method involves the coupling of aryl halides with aryl sulfinate salts. For example, the reaction of 1-bromo-4-fluorobenzene (B142099) with sodium 4-methylbenzenesulfinate (B2793641) can be achieved using a Pd(OAc)₂/PCy₃ catalyst system. acs.org

A representative system for such a transformation is the use of PdCl₂ with a specialized ligand like XantPhos, which has been shown to be highly efficient in coupling aryl bromides with organometallic reagents. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Systems for Aryl Halides

| Catalyst System | Nucleophile Type | Reaction Type | Reference |

| Pd(0) with BrettPhos or RuPhos ligands | Primary/Secondary Amines | Buchwald-Hartwig Amination | nih.gov |

| Pd(OAc)₂ / PCy₃ | Aryl Sulfinate Salts | Desulfinative Coupling | acs.org |

| PdCl₂ / XantPhos | Alkenylaluminum Reagents | C-C Coupling | nih.govrsc.org |

| Palladium Catalyst | Alkylboronic Acids | Suzuki Coupling | researchgate.net |

Emerging Catalytic Systems for Enhanced Selectivity

The primary challenge in the functionalization of this compound is achieving high selectivity for reaction at a single site, typically the C-Br bond. While classical palladium catalysts offer good selectivity, research continues to focus on emerging catalytic systems that provide even greater control, efficiency, and broader substrate scope.

Another emerging area is the expansion of coupling reaction types. Desulfinative cross-coupling, for example, provides an alternative pathway for creating aryl-aryl bonds from sulfinate salts. acs.org Mechanistic studies of these novel reactions, including understanding the formation of the active Pd(0) catalyst from a Pd(II) precatalyst, are critical for designing more robust and selective processes. acs.org By examining how the active catalyst is generated in the presence of different reagents, researchers can fine-tune conditions to favor the desired transformation exclusively at the bromine position of a polyhalogenated ring. acs.org

The development of these advanced systems is driven by the need for highly efficient and atom-economical methods in academic and industrial settings, allowing for the precise construction of complex molecules from readily available halogenated precursors. nih.govnih.gov

Optimization of Reaction Parameters and Scale-Up Considerations in Laboratory and Pilot Studies

Transitioning a synthetic protocol from a laboratory setting to a pilot plant or industrial scale requires rigorous optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and reproducibility. For palladium-catalyzed reactions involving this compound, several key factors must be considered.

Reaction Parameter Optimization:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is a primary economic driver. Optimization studies aim to find the lowest possible catalyst loading (often expressed in mol%) that maintains a high yield and acceptable reaction time. Systems using advanced ligands have successfully reduced catalyst loadings to as low as 0.25 mol% Pd. nih.gov In one specific C-C coupling reaction, a loading of 3 mol% PdCl₂ was found to be optimal. nih.gov

Temperature and Reaction Time: These parameters are intrinsically linked. Higher temperatures often lead to shorter reaction times but can also cause catalyst degradation or side reactions. The goal is to find an optimal balance. For example, a PdCl₂/XantPhos catalyzed coupling was optimized to run at 80 °C for 4 hours, achieving excellent yields. nih.gov In contrast, a desulfinative coupling required a higher temperature of 150 °C. acs.org

Reagent Stoichiometry: The ratio of the aryl halide to the coupling partner is optimized to ensure complete conversion of the starting material while minimizing waste.

Scale-Up Considerations:

Gram-Scale Synthesis: A crucial step is demonstrating that the reaction is effective on a larger, or "gram-scale". A reported C-C coupling was successfully scaled up to produce 1.31 grams of product, indicating its potential for practical application. nih.gov

Catalyst Recycling: For industrial processes, the ability to recover and reuse the palladium catalyst is a significant advantage. The development of heterogeneous catalysts or systems where the catalyst can be precipitated and recovered after the reaction is a key area of process research. Some catalytic systems can be recycled multiple times without a significant loss in efficiency, making the process more sustainable and economical. researchgate.net

Purification: At a larger scale, purification methods like column chromatography may become impractical. Process development often focuses on optimizing the reaction to yield a product that can be isolated through simpler methods like crystallization or distillation.

Table 2: Example of Optimized Reaction Conditions for a Palladium-Catalyzed Cross-Coupling

| Parameter | Optimized Value | Source |

| Catalyst | PdCl₂ (3 mol%) / XantPhos (6 mol%) | nih.gov |

| Substrate Ratio (Alkenylaluminum:Aryl Bromide) | 0.8 mmol : 0.5 mmol | nih.gov |

| Temperature | 80 °C | nih.gov |

| Reaction Time | 4 h | nih.gov |

| Solvent | Dichloroethane (DCE) | nih.gov |

| Scale | Effective in gram-scale synthesis | nih.gov |

Chemical Reactivity and Mechanistic Studies of 2 Bromo 4 Chloro 1 Fluorobenzene

Analysis of Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. The introduction of an electrophile to the electron-rich benzene (B151609) ring is profoundly influenced by the nature of the substituents already present. In the case of 2-bromo-4-chloro-1-fluorobenzene, the three halogen atoms play a crucial role in directing the regiochemical outcome of such reactions.

Directing Effects of Multiple Halogen Substituents on the Aromatic Ring

Halogens are generally considered deactivating groups in electrophilic aromatic substitution, meaning they decrease the reaction rate compared to unsubstituted benzene. This deactivation stems from their strong inductive electron-withdrawing effect. However, they are also ortho, para-directing. This is because the lone pairs on the halogen atoms can be donated to the aromatic ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions.

In this compound, the situation is more complex due to the presence of three halogen substituents. The directing effects of these substituents are additive. The fluorine atom at position 1, the bromine atom at position 2, and the chlorine atom at position 4 all exert their individual directing influences. The fluorine atom directs incoming electrophiles to positions 3 and 5 (ortho) and position 4 (para, which is already substituted). The bromine atom directs to positions 3 and 5 (ortho and para relative to its position). The chlorine atom directs to positions 3 and 5 (ortho). Therefore, the positions most activated for electrophilic attack are positions 3 and 5, which are ortho to both fluorine and bromine and meta to chlorine, or ortho to chlorine and meta to fluorine and bromine, respectively.

For instance, in the nitration of similar polyhalogenated benzenes, the position of the incoming nitro group is a result of the combined directing effects of the existing halogens. A study on the nitration of 3-chloroaniline (B41212) to produce 4-chloro-2-fluoronitrobenzene (B1582716) highlights the regioselectivity achievable in such systems. researchgate.net

Influence of Electronic and Steric Factors on Substituent Orientation

Both electronic and steric factors govern the precise location of substitution. Electronically, the inductive effect of the halogens deactivates the ring, with the order of deactivation generally following electronegativity (F > Cl > Br). However, the resonance effect, which directs ortho, para, is most effective for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.

Steric hindrance also plays a significant role. The positions adjacent to the bulky bromine atom (position 3) might be sterically less accessible to large electrophiles compared to position 5. Therefore, a careful consideration of both electronic activation/deactivation and steric hindrance is necessary to predict the major product of an electrophilic aromatic substitution reaction on this compound.

Investigations into Nucleophilic Aromatic Substitution Pathways

While electrophilic substitution is common for many benzene derivatives, the electron-deficient nature of the ring in this compound, due to the presence of three electron-withdrawing halogens, makes it susceptible to nucleophilic aromatic substitution (SNA_r).

Activation Strategies for Halogen Displacement

In nucleophilic aromatic substitution, a nucleophile replaces a leaving group on the aromatic ring. The rate of this reaction is highly dependent on the nature of the leaving group and the activation of the aromatic ring. Generally, the reactivity of halogens as leaving groups in S_NAr reactions follows the order F > Cl > Br > I, which is the reverse of their leaving group ability in S_N1 and S_N2 reactions. This is because the rate-determining step in S_NAr is the initial attack of the nucleophile to form a stabilized carbanion (Meisenheimer complex), and the highly electronegative fluorine atom is most effective at stabilizing this intermediate through its inductive effect. stackexchange.combrainly.com

Therefore, in this compound, the fluorine atom is the most likely to be displaced by a strong nucleophile, provided the reaction conditions are suitable for S_NAr. Activation of the ring is enhanced by the presence of the other electron-withdrawing bromine and chlorine atoms. For instance, the synthesis of fluorobenzaldehydes from their corresponding chloro- or bromo-precursors often requires high temperatures and the use of catalysts like quaternary phosphonium (B103445) or ammonium (B1175870) salts to facilitate the halogen exchange with a metal fluoride (B91410). google.com

Chemo- and Regioselectivity in Nucleophilic Reactions

Chemoselectivity in nucleophilic reactions on this compound refers to the preferential reaction of a nucleophile with one of the three different halogen atoms. As mentioned, based on the principles of S_NAr, the fluorine atom is the most likely to be substituted. Regioselectivity, on the other hand, would be a factor if there were multiple identical halogens.

In practice, achieving selective displacement of a specific halogen in a polyhalogenated arene can be challenging and often depends on the reaction conditions and the nature of the nucleophile. For example, in the synthesis of N-aryl-2,2′-diindoles, fluoroarenes were found to be reactive partners in a defluorination-coupling-aromatization sequence. acs.org

Functional Group Transformations and Derivatization Strategies

This compound is a versatile substrate for a variety of functional group transformations, allowing for the introduction of diverse functionalities onto the aromatic ring. These transformations often exploit the differential reactivity of the halogen substituents.

The bromine atom in this compound is particularly amenable to a range of cross-coupling reactions and the formation of organometallic reagents.

Grignard Reaction: The formation of a Grignard reagent typically occurs at the most reactive carbon-halogen bond. In the case of dihalogenated benzenes like 1-bromo-4-chlorobenzene, the Grignard reagent is formed selectively at the C-Br bond. walisongo.ac.idossila.comchegg.com By analogy, it is expected that the reaction of this compound with magnesium would proceed via insertion at the C-Br bond to form 2-(magnesiobromo)-4-chloro-1-fluorobenzene. This Grignard reagent can then be reacted with various electrophiles to introduce new carbon-carbon bonds. For example, reaction with dimethylformamide (DMF) would yield 5-chloro-2-fluorobenzaldehyde. walisongo.ac.id

Lithiation: Directed ortho-lithiation is another powerful tool for the functionalization of aromatic compounds. In a study involving this compound, treatment with lithium diisopropylamide (LDA) at low temperatures led to deprotonation at the position ortho to the fluorine atom, followed by reaction with an electrophile to introduce a new substituent. googleapis.com

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is also the primary site for palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound. This compound can be selectively coupled with various arylboronic acids at the C-Br position using a palladium catalyst. For example, the Suzuki-Miyaura coupling of 2-bromo-4-chlorophenyl-2-bromobutanoate with different phenyl boronic acids has been reported to proceed with good yields. nih.gov This allows for the synthesis of biaryl compounds with the 4-chloro-1-fluorophenyl moiety.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne. Similar to the Suzuki coupling, the Sonogashira reaction of this compound would be expected to occur selectively at the C-Br bond. organic-chemistry.orgwikipedia.orgnih.gov This provides a route to synthesize aryl alkynes. The general reactivity for Sonogashira coupling follows the trend I > Br > Cl. wikipedia.org

These derivatization strategies highlight the utility of this compound as a versatile building block, enabling the synthesis of a wide array of more complex molecules with potential applications in various fields of chemistry. chemimpex.com

Table of Research Findings on the Reactivity of this compound and Related Compounds

| Reaction Type | Substrate | Reagents and Conditions | Product(s) | Key Findings and Observations | Reference(s) |

| Electrophilic Aromatic Substitution | |||||

| Nitration | 3-Chloroaniline | Acetylation, then nitration, deprotection, and Schiemann reaction | 4-Chloro-2-fluoronitrobenzene | Demonstrates regioselective nitration in a related polysubstituted aniline. | researchgate.net |

| Nucleophilic Aromatic Substitution | |||||

| Halogen Exchange | 4-Chlorobenzaldehyde | Potassium fluoride, quaternary phosphonium salt catalyst, 210 °C | 4-Fluorobenzaldehyde | Highlights conditions for fluorine substitution on a chloro-substituted arene. | google.com |

| Defluorination-Coupling | Fluoroarenes | 2,2′-(buta-1,3-diyne-1,4-diyl)bis(4-(tert-butyl)aniline), tBuOK, DMSO | N-aryl-2,2′-diindoles | Shows reactivity of fluoroarenes in nucleophilic substitution. | acs.org |

| Functional Group Transformations | |||||

| Grignard Reaction | 1-Bromo-4-chlorobenzene | Mg, then DMF | 4-Chlorobenzaldehyde | Selective Grignard formation at the C-Br bond. | walisongo.ac.id |

| Grignard Reaction | 1-Bromo-2-chloro-4-fluorobenzene (B27530) | Mg, then trimethyl borate, then acid | Biphenyl (B1667301) catalyst for peptide synthesis | Selective Grignard formation at the C-Br bond. | ossila.com |

| Lithiation | This compound | LDA, -78 °C, then CO2 | 3-Bromo-5-chloro-2-fluorobenzoic acid | Directed ortho-lithiation adjacent to the fluorine atom. | googleapis.com |

| Suzuki-Miyaura Coupling | 2-Bromo-4-chlorophenyl-2-bromobutanoate | Phenylboronic acids, Pd catalyst | 2-Aryl-4-chlorophenyl-2-bromobutanoates | Selective coupling at the C-Br bond. | nih.gov |

| Sonogashira Coupling | Aryl Halides | Terminal alkynes, Pd catalyst, Cu(I) cocatalyst, base | Aryl alkynes | General method for C-C bond formation at C-Br or C-I positions. | organic-chemistry.orgwikipedia.orgnih.gov |

Reactions at Halogenated Sites for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective cross-coupling reactions. Generally, in palladium-catalyzed reactions, the order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl > C-F. mdpi.com This principle is well-demonstrated in the reactions of this trifunctionalized benzene derivative.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of this compound, the reaction with arylboronic acids proceeds selectively at the C-Br bond. For instance, the reaction of a closely related substrate, 2-bromo-4-chlorophenol, with various phenylboronic acids in the presence of a palladium catalyst and a base, exclusively yields the corresponding 2-aryl-4-chlorophenol derivatives. nih.gov This high regioselectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making the oxidative addition of the palladium catalyst to the C-Br bond the favored pathway. nih.gov

The general conditions for such selective Suzuki-Miyaura couplings typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like K₂CO₃ or Cs₂CO₃ in a suitable solvent system like toluene/water or dioxane/water.

Table 1: Illustrative Conditions for Selective Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >95 (expected) | nih.gov |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High (expected) | nih.gov |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C-Br bond of this compound. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. For instance, studies on the amination of 6-bromo-2-chloroquinoline, a heteroaromatic analog, demonstrated that selective amination of the aryl bromide in the presence of an activated heteroaryl chloride is possible by carefully optimizing the reaction conditions. nih.gov This selectivity highlights the general principle of preferential reactivity of the C-Br bond.

Table 2: Representative Conditions for Selective Buchwald-Hartwig Amination

| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 1 | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | High (expected) | nih.govresearchgate.net |

| 2 | Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | High (expected) | nih.gov |

Sonogashira Coupling:

The Sonogashira coupling enables the formation of carbon-carbon triple bonds. The chemoselectivity in the Sonogashira coupling of polyhalogenated arenes also follows the general trend of C-I > C-Br > C-Cl. wikipedia.org Therefore, the reaction of this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst is expected to occur exclusively at the C-Br position. This allows for the synthesis of 2-alkynyl-4-chloro-1-fluorobenzene derivatives.

Heck Reaction:

The Heck reaction, which forms a new carbon-carbon bond between an aryl halide and an alkene, is another important transformation. While specific studies on this compound are not widely reported, the established reactivity patterns suggest that the reaction with an alkene would preferentially occur at the C-Br bond.

Exploration of Novel Reaction Manifolds

The unique substitution pattern of this compound opens up possibilities for novel reaction sequences beyond simple selective cross-coupling.

Sequential Cross-Coupling Reactions:

The differential reactivity of the C-Br and C-Cl bonds allows for a one-pot, two-step sequential cross-coupling strategy. After the initial selective reaction at the C-Br bond, the reaction conditions can be modified (e.g., by changing the catalyst, ligand, or increasing the temperature) to facilitate a second cross-coupling reaction at the less reactive C-Cl bond. This approach provides a powerful tool for the synthesis of highly substituted and complex aromatic compounds from a single starting material. For instance, a Suzuki-Miyaura coupling could be followed by a Buchwald-Hartwig amination or another Suzuki-Miyaura coupling with a different boronic acid.

Benzyne Formation:

The presence of a fluorine atom ortho to a bromine atom suggests the potential for the generation of a 4-chloro-2-fluorobenzyne intermediate. This highly reactive species can then undergo various cycloaddition reactions, providing access to a range of complex polycyclic compounds. The generation of benzynes from ortho-dihaloarenes is a well-established method, often initiated by strong bases or organometallic reagents.

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Probes

The chemoselectivity observed in the reactions of this compound is fundamentally governed by the kinetics of the oxidative addition step in the palladium catalytic cycle.

Kinetic Studies:

Spectroscopic Probes:

Spectroscopic techniques play a crucial role in identifying and characterizing the intermediates in the catalytic cycle. For instance, ³¹P NMR spectroscopy is a powerful tool for studying the palladium-phosphine complexes that are the active catalysts in these reactions. By observing the changes in the ³¹P NMR spectrum during the reaction, information about the coordination environment of the palladium center can be obtained. This can help in understanding the nature of the catalytic species and the mechanism of the oxidative addition and reductive elimination steps. While direct spectroscopic studies on reactions involving this compound are scarce in the literature, the methodologies developed for other aryl halides can be applied to gain mechanistic insights into its reactivity.

Applications of 2 Bromo 4 Chloro 1 Fluorobenzene As a Key Building Block in Advanced Synthesis

Role in Pharmaceutical Sciences and Medicinal Chemistry

The distinct arrangement of halogen atoms on the benzene (B151609) core of 2-bromo-4-chloro-1-fluorobenzene makes it a sought-after precursor in the synthesis of complex organic molecules with potential therapeutic applications. chemimpex.comechemi.com Its utility spans the creation of active pharmaceutical ingredients (APIs) and the development of novel drug candidates targeting a range of diseases.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Drug Candidates

This compound is a fundamental component in the synthetic pathways leading to various APIs. chemimpex.comossila.com Its reactive sites allow for the strategic introduction of other functional groups, a critical step in building the complex architectures of modern pharmaceuticals. The presence of multiple halogens offers differential reactivity, enabling chemists to perform sequential reactions with a high degree of control. This controlled reactivity is essential for the efficient and cost-effective production of drug candidates.

A notable example of its application is in the synthesis of brilanestrant, a selective estrogen receptor degrader investigated for the treatment of breast cancer. ossila.com The specific halogenation pattern of 1-bromo-2-chloro-4-fluorobenzene (B27530), an isomer of the title compound, is instrumental in achieving the desired potency for the degradation of the estrogen receptor 1 (ERα). ossila.com

Precursor for Targeted Therapeutic Agents, including Anti-Cancer and Anti-Inflammatory Compounds

The compound serves as a vital starting material in the development of targeted therapies, particularly in the fields of oncology and inflammation. chemimpex.com Its structural framework is incorporated into molecules designed to interact with specific biological targets, such as enzymes or receptors, implicated in disease processes.

In the realm of anti-cancer research, this compound is utilized in the synthesis of novel compounds with potential cytotoxic or antiproliferative activities. chemimpex.commdpi.com For instance, it can be a building block for creating analogues of known tubulin-targeting agents, which are a class of drugs that inhibit cell division. mdpi.com The synthesis of various pharmaceuticals, including anti-cancer agents and antibiotics, benefits from the use of this intermediate, enhancing the efficiency of drug discovery. chemimpex.com

Similarly, in the development of anti-inflammatory drugs, this halogenated benzene derivative can be a key intermediate. For example, the related compound 2'-Bromo-4'-fluoroacetophenone is crucial in the synthesis of Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). innospk.com

Development of Biologically Active Molecules with Specific Pharmacological Profiles

The strategic incorporation of this compound into molecular designs allows for the fine-tuning of a drug candidate's pharmacological profile. chemimpex.com The presence and position of the halogen atoms can influence factors such as metabolic stability, lipophilicity, and binding affinity to the target protein. This modulation is a key aspect of medicinal chemistry, aiming to optimize the efficacy and safety of new drugs. The synthesis of biologically active compounds is a major application, contributing to the discovery of new medicines. chemimpex.com

Contributions to Agrochemical Research and Development

The utility of this compound extends beyond pharmaceuticals into the realm of agriculture, where it plays a significant role in the creation of modern crop protection agents. chemimpex.com Its application as an intermediate facilitates the synthesis of novel and effective herbicides and insecticides.

Intermediate in the Synthesis of Novel Herbicides

This compound is a valuable precursor in the development of new herbicides. chemimpex.com Its chemical structure can be modified to produce active ingredients that selectively control weed growth without harming crops. A patent for 1-bromo-2-chloro-4-fluorobenzene highlights its importance as an intermediate for producing compounds with herbicidal activity. google.comgoogle.com

Precursor for Advanced Insecticides and Crop Protection Agents

In the ongoing effort to develop safer and more effective insecticides, this compound serves as a key building block. chemimpex.com It is used in the synthesis of complex molecules that target the nervous systems of insects, offering a means of pest control. For instance, the related compound 2-bromo-4-chloro-1-isopropylbenzene is noted for its use in creating pesticides with good efficacy. google.com Furthermore, research into novel anthranilic diamide (B1670390) insecticides, a class of potent and selective insecticides, may utilize derivatives of halogenated benzenes in their synthesis. mdpi.com The development of advanced insecticides and other crop protection agents is a significant application of this versatile chemical intermediate. chemimpex.com

Utilization in Materials Science and Polymer Chemistry

The distinct arrangement of halogen atoms on the benzene ring of this compound makes it a valuable intermediate in the field of materials science. Its reactivity allows for its integration into various materials, imparting specific, desirable properties.

Monomer or Intermediate for Specialty Polymers and High-Performance Resins

This compound serves as a foundational building block in the synthesis of specialty polymers and high-performance resins. It is utilized in the production of advanced polymers that exhibit enhanced chemical resistance and durability, rendering them suitable for applications in demanding environments. chemimpex.com

While not directly a monomer in its own right, its true value lies in its role as a precursor to functionalized monomers. For instance, research has demonstrated the synthesis of novel halogen ring-substituted 2-methoxyethyl phenylcyanoacrylates. chemrxiv.orgresearchgate.net These acrylate (B77674) monomers can then be copolymerized with other monomers, such as styrene, through radical initiation. chemrxiv.org This process allows for the precise introduction of the halogenated phenyl group into the backbone of a polymer. The resulting copolymers are a class of functional polymers with properties influenced by the specific halogen substitutions. chemrxiv.org The synthesis of these monomers typically involves a Knoevenagel condensation reaction between a ring-substituted benzaldehyde (B42025) (derived from a starting material like this compound) and a cyanoacetate. chemrxiv.orgresearchgate.net

The incorporation of such halogenated monomers can significantly alter the characteristics of the final polymer, including its refractive index, thermal stability, and solubility.

Table 1: Copolymerization of Halogenated Phenylcyanoacrylates with Styrene This table summarizes research findings on the copolymerization of various halogen-substituted 2-methoxyethyl phenylcyanoacrylates (MEPA) with styrene, indicating the reactivity of the halogenated monomers.

| Substituted MEPA | N% in Copolymer | Yield (%) | MEPA in Copolymer (mol%) |

| 2-Chloro | 1.67 | 73.0 | 27.0 |

| 3-Chloro | 1.52 | 71.8 | 28.2 |

| 4-Chloro | 1.23 | 73.2 | 26.8 |

| 2-Bromo | 1.12 | 73.8 | 26.2 |

| 3-Bromo | 1.43 | 70.4 | 29.6 |

| 4-Bromo | 1.23 | 73.1 | 26.9 |

| 2-Fluoro | 1.44 | 73.1 | 26.9 |

| 3-Fluoro | 1.29 | 73.0 | 27.0 |

| 4-Fluoro | 1.45 | 73.8 | 26.2 |

| Data sourced from research on the synthesis and copolymerization of ring-substituted 2-methoxyethyl phenylcyanoacrylates. researchgate.net |

Incorporation into Functional Materials for Advanced Applications

The strategic incorporation of this compound into larger molecular structures is a key method for developing functional materials with advanced properties. chemimpex.com The presence of multiple, different halogens allows for selective chemical transformations, enabling the construction of complex molecules that can be integrated into material backbones or used as functional additives.

The synthesis of copolymers containing halogenated phenylcyanoacrylate units is a prime example of creating functional materials. chemrxiv.org These materials can be classified as functional polymers, where the halogenated groups contribute specific functionalities. chemrxiv.org For example, the high electron density and polarizability associated with the bromo- and chloro-substituents can influence the dielectric properties and surface energy of the material. Such polymers are soluble in solvents like ethyl acetate (B1210297) and chloroform (B151607) but insoluble in methanol (B129727) and petroleum ether, a property which can be exploited in processing and application. researchgate.net These functional polymers are explored for various applications where specific optical, electronic, or surface properties are required.

Application in Catalysis and Ligand Design

The unique electronic and steric properties of this compound make it a valuable precursor in the design and synthesis of sophisticated catalytic systems.

Precursors for the Synthesis of Ligands for Metal-Catalyzed Reactions

The distinct reactivity of the bromine, chlorine, and fluorine substituents on the benzene ring makes this compound an excellent starting material for creating ligands used in metal-catalyzed reactions. chemimpex.com The bromine atom, in particular, is well-suited for participating in cross-coupling reactions, such as the Suzuki and Heck reactions, which are fundamental for building the complex organic molecules that often serve as ligands. chemimpex.com

For example, related structures are used to synthesize Schiff base ligands. A monobasic bidentate Schiff base ligand, 2-bromo-4-chloro-6-[(4'-fluorophenylimino)-methyl]-phenol, was synthesized via the condensation of 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756) with 4-fluoroaniline. researchgate.net This ligand is designed to coordinate with metal centers, and there are ongoing research efforts to use it in the synthesis of ruthenium complexes for further study. researchgate.net This demonstrates a clear pathway where a halogenated benzene derivative is transformed into a functional ligand designed to interact with a specific metal, forming a catalyst for subsequent reactions.

Development of Organocatalysts and Biphenyl (B1667301) Catalysts for Complex Syntheses

Beyond metal-ligand complexes, derivatives of halogenated benzenes are instrumental in developing organocatalysts, particularly biphenyl-based catalysts. An isomer of the subject compound, 1-bromo-2-chloro-4-fluorobenzene, is used in the preparation of a biphenyl catalyst for peptide synthesis. ossila.com

The synthesis of this catalyst involves several steps:

Grignard Reagent Formation: The process begins with the synthesis of a Grignard reagent from 1-bromo-2-chloro-4-fluorobenzene, which results in a magnesium bromide analogue. ossila.com

Reaction with Trimethyl Borate: The resulting Grignard reagent is then reacted with trimethyl borate. ossila.com

Acid Hydration: Subsequent acid hydration yields the final boronic acid product. ossila.com

This boronic acid-based biphenyl catalyst has demonstrated high catalytic efficiency in peptide synthesis, achieving a 97% conversion over a four-hour reaction period. ossila.com This highlights how the specific substitution pattern on the fluorinated benzene ring is crucial for creating a sterically hindered yet highly active catalytic structure.

Table 2: Research Findings on Biphenyl Catalyst Synthesis This table outlines the application and efficacy of a catalyst derived from a this compound isomer.

| Precursor Compound | Catalyst Type | Application | Key Finding | Reference |

| 1-Bromo-2-chloro-4-fluorobenzene | Biphenyl boronic acid | Peptide Synthesis | Achieved 97% conversion in 4 hours, demonstrating high catalytic efficiency. | ossila.com |

Computational Chemistry and Theoretical Characterization of 2 Bromo 4 Chloro 1 Fluorobenzene

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-bromo-4-chloro-1-fluorobenzene. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy. Methods like DFT, particularly with hybrid functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly employed to model the geometry and electronic properties of halogenated benzenes. prensipjournals.comresearchgate.net

The optimized molecular structure reveals the precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For substituted benzenes, the planarity of the ring and the orientation of the substituents are key outcomes of these calculations.

A critical aspect of the electronic structure analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.govresearchgate.net A smaller gap suggests higher reactivity. In this compound, the electronegative halogen atoms significantly influence the energy and spatial distribution of these orbitals. The HOMO is typically characterized by π-electron density on the aromatic ring, while the LUMO is often distributed over the ring and the C-Br and C-Cl bonds.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study intramolecular and intermolecular bonding and charge transfer interactions. It provides a localized picture of electron density, revealing hyperconjugative interactions, such as the donation of electron density from the lone pairs of the halogen atoms to the antibonding orbitals of the benzene (B151609) ring, which stabilize the molecule. nih.gov

Table 1: Illustrative Calculated Electronic Properties (Note: The following data is conceptual and illustrates typical outputs from quantum chemical calculations for substituted halobenzenes. Specific values for this compound would require dedicated computational studies.)

| Property | Typical Calculation Method | Significance |

|---|---|---|

| Ground State Energy | DFT/B3LYP | Total electronic energy of the optimized geometry. |

| HOMO Energy | DFT/B3LYP | Indicates ionization potential and electron-donating ability. |

| LUMO Energy | DFT/B3LYP | Indicates electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | Calculated from HOMO/LUMO energies | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | DFT/B3LYP | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | NBO/Mulliken Population Analysis | Provides insight into the charge distribution on each atom. |

Prediction of Spectroscopic Properties from First Principles

First-principles calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures. Computational vibrational spectroscopy is a widely used technique for this purpose. arxiv.org

By calculating the harmonic vibrational frequencies using methods like DFT, one can predict the positions of absorption bands in the Infrared (IR) and Raman spectra. researchgate.netresearchgate.net These calculations produce a set of normal modes, each corresponding to a specific molecular vibration (e.g., C-H stretch, C-C ring breathing, C-halogen stretch/bend). Comparing the calculated frequencies (often scaled by an empirical factor to account for anharmonicity and method limitations) with experimental spectra helps in the definitive assignment of vibrational bands. researchgate.net For this compound, distinct frequencies associated with the C-F, C-Cl, and C-Br stretching and bending modes would be predicted, each influenced by its position on the aromatic ring. rsc.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. prensipjournals.comnih.gov These calculations predict the ¹H, ¹³C, and ¹⁹F NMR spectra by determining the magnetic shielding around each nucleus. The predicted shifts are highly sensitive to the electronic environment, making them an excellent tool for structural elucidation. For instance, calculations can pinpoint the chemical shifts for the three distinct aromatic protons and six unique carbon atoms in this compound.

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies for a Related Halobenzene (Note: This table uses data for a similar molecule, 1-bromo-2-chlorobenzene, to illustrate the correlation between calculated and observed data. researchgate.net)

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹, FT-IR) | Experimental Frequency (cm⁻¹, FT-Raman) |

|---|---|---|---|

| Ring Breathing | 1024 | 1025 | 1025 |

| C-H Stretch | 3069 | 3065 | 3070 |

| C-Cl Stretch | 745 | 745 | 744 |

Reaction Pathway Modeling and Transition State Analysis

This compound serves as an intermediate in the synthesis of more complex molecules, often participating in reactions like nucleophilic aromatic substitution or cross-coupling reactions. ossila.com Computational chemistry is instrumental in modeling the mechanisms of these reactions.

By mapping the potential energy surface, researchers can identify the minimum energy pathways from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the TS gives the activation energy, a key determinant of the reaction rate.

For example, in a nucleophilic aromatic substitution reaction, calculations can model the approach of a nucleophile, the formation of the Meisenheimer complex (a high-energy intermediate), and the subsequent departure of a leaving group (e.g., bromide or chloride). Theoretical studies on related fluoroarenes have shown that C-F bond activation can proceed via a concerted SNAr-like pathway, where computational modeling helps elucidate the role of different metal centers and ortho-substituents in stabilizing the transition state. rsc.org The relative activation energies for substitution at different positions on the ring can be calculated to predict regioselectivity.

Molecular Dynamics Simulations for Conformational and Solvent Effects

While quantum mechanics is perfect for static molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational flexibility and interactions with their environment. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy.

For a relatively rigid molecule like this compound, conformational analysis is straightforward as significant changes are unlikely. However, MD simulations are crucial for understanding solvent effects. The properties and reactivity of a molecule can change dramatically in different solvents. frontiersin.org

Explicit solvent models, where individual solvent molecules are included in the simulation box, provide a detailed picture of solute-solvent interactions, such as hydrogen bonding or dipole-dipole interactions. Implicit solvent models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, offering a computationally less expensive way to account for bulk solvent effects on electronic structure and reaction energies. researchgate.net MD simulations can reveal the structure of the solvation shell around the molecule and calculate properties like the free energy of solvation.

Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a molecule's structure with its biological activity or physicochemical properties, respectively. wikipedia.orgdrugdesign.org These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical techniques to find a mathematical equation that relates these descriptors to an observed activity or property.

For a class of compounds like halogenated benzenes, descriptors can include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Steric Descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Sterimol).

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which describes how the molecule distributes between an oily and an aqueous phase.

Environmental Chemistry and Persistence Studies of 2 Bromo 4 Chloro 1 Fluorobenzene

Assessment of Environmental Stability and Degradation Kinetics

The environmental persistence of 2-Bromo-4-chloro-1-fluorobenzene is dictated by its resistance to various degradation processes, including photodegradation, hydrolysis, and biodegradation. Due to the presence of multiple halogen substituents (bromine, chlorine, and fluorine) on the aromatic ring, the compound is expected to exhibit significant stability. The carbon-halogen and carbon-fluorine bonds are particularly strong, rendering the molecule recalcitrant to natural degradation mechanisms.

Abiotic Degradation:

Photodegradation: In the atmosphere, halogenated aromatic compounds can undergo direct photolysis or indirect photo-oxidation initiated by hydroxyl radicals (•OH). The rate of photodegradation is influenced by factors such as the intensity of solar radiation and the presence of photosensitizers. While specific data for this compound is not readily available, studies on similar compounds suggest that atmospheric degradation is a potential, albeit slow, removal pathway.

Hydrolysis: Hydrolysis is generally not considered a significant degradation pathway for neutral halogenated aromatic compounds like this compound under typical environmental pH conditions (pH 5-9). The covalent bonds between the halogens and the benzene (B151609) ring are not readily cleaved by water.

Biotic Degradation:

Microbial degradation is a key process in the natural attenuation of many organic pollutants. However, the high degree of halogenation in this compound likely presents a significant challenge to microbial enzymes. The degradation kinetics are expected to be slow, with a long environmental half-life.

Table 1: Estimated Environmental Fate Properties of Halogenated Benzenes (Illustrative Data for Related Compounds)

| Property | Value | Environmental Compartment | Notes |

| Atmospheric Half-life | Days to weeks | Air | Dependent on hydroxyl radical concentration. |

| Aqueous Half-life (Hydrolysis) | Years | Water | Generally resistant to hydrolysis at neutral pH. |

| Soil Half-life (Biodegradation) | Months to years | Soil | Highly dependent on microbial populations and environmental conditions. |

Note: The data in this table are illustrative and based on general knowledge of halogenated benzenes. Specific kinetic data for this compound is not available in the reviewed literature.

Identification and Characterization of Environmental Transformation Products

The transformation of this compound in the environment, though slow, can lead to the formation of various intermediate products. The nature of these products depends on the specific degradation pathway.

Under aerobic conditions, microbial degradation, if it occurs, would likely proceed through oxidative pathways. This could involve the initial action of dioxygenase enzymes to introduce hydroxyl groups onto the aromatic ring, leading to the formation of halogenated catechols. Subsequent ring cleavage would yield aliphatic products that could be further metabolized.

Under anaerobic conditions, reductive dehalogenation is a more probable pathway. slideshare.netyoutube.com In this process, the halogen atoms are sequentially removed and replaced by hydrogen atoms. This would lead to the formation of less halogenated congeners, such as chloro-fluorobenzene or bromo-fluorobenzene isomers, and eventually to fluorobenzene, before potential ring cleavage.

Potential Transformation Products:

Halogenated Phenols: Formed through oxidative processes.

Halogenated Catechols: Intermediates in aerobic biodegradation pathways. nih.gov

Lesser Halogenated Benzenes: Products of reductive dehalogenation (e.g., 1-chloro-3-fluorobenzene, 1-bromo-3-fluorobenzene).

Fluorobenzene: A potential end product of reductive dehalogenation before ring cleavage.

The identification and characterization of these transformation products are crucial for a complete environmental risk assessment, as some may be more mobile or toxic than the parent compound.

Mechanistic Studies of Degradation Pathways in Various Environmental Compartments

Understanding the mechanisms of degradation is fundamental to predicting the environmental behavior of this compound and developing effective remediation strategies.

In Soil:

In soil environments, both biotic and abiotic processes can contribute to degradation. Microbial degradation is likely the most significant long-term process. Aerobic degradation would likely be initiated by mono- or dioxygenases, leading to the formation of dihydroxylated intermediates and subsequent ring cleavage. nih.govnih.gov Anaerobic degradation would favor reductive dehalogenation, driven by specific microbial populations that use the halogenated compound as an electron acceptor. slideshare.netyoutube.com

In Water:

In aquatic systems, photodegradation in the surface layers can occur. However, for the bulk of the water column, microbial degradation will be the primary mechanism. The availability of oxygen will determine whether oxidative or reductive pathways dominate. The compound's low water solubility may limit its bioavailability to microorganisms.

In Air:

In the atmosphere, the dominant degradation mechanism is expected to be reaction with photochemically produced hydroxyl radicals. This process involves the abstraction of a hydrogen atom or addition to the aromatic ring, initiating a series of reactions that can lead to the mineralization of the compound.

Modeling of Environmental Fate and Transport in Soil, Water, and Air Systems

Environmental fate and transport models are valuable tools for predicting the distribution and concentration of chemicals in the environment. epa.gov For this compound, such models would integrate its physicochemical properties with environmental parameters to simulate its movement and persistence.

Key Parameters for Modeling:

Vapor Pressure: Influences the partitioning between air and other compartments.

Water Solubility: Affects its concentration in aquatic systems and mobility in soil.

Octanol-Water Partition Coefficient (Kow): Indicates its tendency to sorb to organic matter in soil and sediment and to bioaccumulate in organisms.

Henry's Law Constant: Describes the partitioning between air and water.

Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate these properties when experimental data are lacking. researchgate.netdocumentsdelivered.comnih.govresearchgate.net These models relate the chemical structure of a compound to its physical and biological properties.

Table 2: Predicted Physicochemical Properties for Halogenated Benzenes (Illustrative)

| Property | Predicted Value | Significance for Environmental Fate |

| Log Kow | 3.5 - 4.5 | High potential for sorption to soil/sediment and bioaccumulation. |

| Water Solubility | Low (mg/L range) | Limited mobility in water, tendency to partition to sediment. |

| Vapor Pressure | Moderate | Potential for volatilization from soil and water surfaces. |

Note: These are estimated values for compounds with similar structures. Specific experimental or validated QSAR data for this compound are needed for accurate modeling.

Development of Remediation Strategies for Halogenated Aromatic Contaminants

Given the persistence of halogenated aromatic compounds like this compound, the development of effective remediation technologies is essential.

Bioremediation:

Monitored Natural Attenuation (MNA): Relies on naturally occurring processes to reduce contaminant concentrations to acceptable levels. researchgate.netsigmaaldrich.com For halogenated aromatics, this is often a slow process.

Biostimulation: Involves the addition of nutrients and electron donors or acceptors to enhance the activity of indigenous microorganisms capable of degrading the contaminant.

Bioaugmentation: The introduction of specific microbial cultures with known degradative capabilities for the target compound.

In-Situ Chemical Oxidation (ISCO):

ISCO involves the injection of strong chemical oxidants, such as permanganate, persulfate, or Fenton's reagent, into the subsurface to destroy contaminants. researchgate.netnih.gov This can be an effective but potentially costly and non-specific technology.

Nanoremediation:

The use of nanoscale materials, such as nanoscale zero-valent iron (nZVI), offers a promising approach for the in-situ degradation of halogenated compounds. organic-chemistry.org These nanoparticles have a high surface area and reactivity, enabling rapid dehalogenation.

Table 3: Overview of Remediation Technologies for Halogenated Aromatic Contaminants

| Technology | Principle | Advantages | Disadvantages |

| Bioremediation | Microbial degradation | Cost-effective, sustainable | Slow, may not be effective for highly halogenated compounds |

| In-Situ Chemical Oxidation (ISCO) | Chemical destruction | Rapid, effective for a wide range of compounds | High cost, potential for byproduct formation, non-specific |

| Nanoremediation | Reductive dehalogenation by nanoparticles | Rapid, high efficiency, in-situ application | Potential for nanoparticle aggregation and transport issues, long-term effects unknown |

The selection of the most appropriate remediation strategy depends on site-specific conditions, including the concentration and extent of contamination, hydrogeology, and regulatory requirements.

Process Safety and Hazard Analysis in the Synthesis and Handling of 2 Bromo 4 Chloro 1 Fluorobenzene

Reactivity Hazard Assessment in Synthetic Operations

A critical component of process safety is the assessment of reactivity hazards. This involves understanding how 2-Bromo-4-chloro-1-fluorobenzene interacts with other chemicals and how it behaves under various physical conditions.

Studies and safety data indicate that this compound is incompatible with several classes of chemicals. Contact with these substances can lead to potentially hazardous reactions. It is crucial to avoid storing or mixing this compound with strong oxidizing agents, strong acids, and strong bases. fishersci.comthermofisher.com Some sources also recommend avoiding strong reducing agents. fishersci.comthermofisher.com The chemical's reactivity stems from the nature of the halogen substituents on the benzene (B151609) ring. guidechem.com

| Incompatible Material | Potential Hazard |

| Strong Oxidizing Agents | May cause vigorous or violent reactions, potentially leading to fire or explosion. fishersci.comthermofisher.comfishersci.com |

| Strong Acids | Can cause exothermic reactions or degradation of the compound. fishersci.comthermofisher.com |

| Strong Bases | May lead to dehalogenation or other undesirable and potentially hazardous reactions. fishersci.comthermofisher.com |

| Strong Reducing Agents | Potential for hazardous reactions. fishersci.comthermofisher.com |

This table is generated based on data from multiple sources.

This compound is considered stable under normal storage and handling conditions. fishersci.comthermofisher.comfishersci.com However, exposure to high temperatures, such as those encountered in a fire, can lead to thermal decomposition. Hazardous polymerization is not expected to occur. fishersci.comthermofisher.com

Upon decomposition, the compound can release a variety of toxic and corrosive gases. It is essential to avoid heating the compound to its decomposition point without appropriate safety measures in place.

| Property | Value |

| Boiling Point | 180 °C (lit.) sigmaaldrich.com |

| Stability | Stable under normal conditions. fishersci.comthermofisher.comfishersci.com |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, Gaseous hydrogen fluoride (B91410) (HF), Hydrogen chloride gas. fishersci.comthermofisher.comfishersci.com |

This table is generated based on data from multiple sources.

Mitigation Strategies for Potential Chemical Reactions in Laboratory and Industrial Settings

To prevent and control potential hazardous reactions, a multi-layered approach to mitigation is necessary. This includes engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls : Synthesis and handling should be conducted in well-ventilated areas, such as a chemical fume hood in a laboratory setting or an enclosed system with local exhaust ventilation in an industrial plant. fishersci.comtcichemicals.com Eyewash stations and safety showers must be readily accessible near the workstation. fishersci.comfishersci.com For processes where ignition sources may be present, spark-proof tools and explosion-proof equipment should be used. echemi.com

Administrative Controls : Prohibit the storage of this compound with incompatible materials like strong oxidants, reducers, and strong acids. guidechem.com All personnel handling the substance must be thoroughly trained on its hazards and the proper safety procedures.

Personal Protective Equipment (PPE) : Appropriate PPE is mandatory to prevent skin and eye contact. This includes chemical-resistant gloves, safety goggles or a face shield, and protective clothing. sigmaaldrich.comthermofisher.com For situations where inhalation of vapors or mists is possible, a NIOSH/MSHA-approved respirator with a suitable cartridge for organic vapors should be used. fishersci.comfishersci.com

Fire Mitigation : In case of a fire involving this compound, appropriate extinguishing media include carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam. fishersci.comscbt.com Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to protect against hazardous decomposition products. fishersci.comthermofisher.com

Research into Safe Storage and Transportation Protocols for Reactive Intermediates

Proper storage and transportation are critical to maintaining the stability and integrity of this compound and preventing accidental releases.